Cas no 925005-19-2 (2-Chloro-6-(2,4-dichlorophenyl)isonicotinic acid)

2-Chloro-6-(2,4-dichlorophenyl)isonicotinic acid 化学的及び物理的性質
名前と識別子
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- 2-Chloro-6-(2,4-dichlorophenyl)isonicotinic acid
- 2-Chloro-6-(2,4-dichlorophenyl)pyridine-4-carboxylic acid
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- インチ: 1S/C12H6Cl3NO2/c13-7-1-2-8(9(14)5-7)10-3-6(12(17)18)4-11(15)16-10/h1-5H,(H,17,18)
- InChIKey: PACOPNGRLGGEKV-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C=CC=1C1C=C(C(=O)O)C=C(N=1)Cl)Cl
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 316
- トポロジー分子極性表面積: 50.2
- 疎水性パラメータ計算基準値(XlogP): 4.3
2-Chloro-6-(2,4-dichlorophenyl)isonicotinic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A023024137-500mg |
2-Chloro-6-(2,4-dichlorophenyl)isonicotinic acid |
925005-19-2 | 97% | 500mg |
$1029.00 | 2023-08-31 | |
Alichem | A023024137-1g |
2-Chloro-6-(2,4-dichlorophenyl)isonicotinic acid |
925005-19-2 | 97% | 1g |
$1596.00 | 2023-08-31 | |
Alichem | A023024137-250mg |
2-Chloro-6-(2,4-dichlorophenyl)isonicotinic acid |
925005-19-2 | 97% | 250mg |
$734.40 | 2023-08-31 |
2-Chloro-6-(2,4-dichlorophenyl)isonicotinic acid 関連文献
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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8. Book reviews
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Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
2-Chloro-6-(2,4-dichlorophenyl)isonicotinic acidに関する追加情報
Introduction to 2-Chloro-6-(2,4-dichlorophenyl)isonicotinic Acid (CAS No. 925005-19-2) and Its Emerging Applications in Chemical Biology
2-Chloro-6-(2,4-dichlorophenyl)isonicotinic acid, identified by its unique Chemical Abstracts Service (CAS) number 925005-19-2, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its chlorinated aromatic and heterocyclic structure, exhibits promising properties that make it a valuable candidate for various biochemical applications. The molecular framework of 2-Chloro-6-(2,4-dichlorophenyl)isonicotinic acid consists of an isonicotinic acid core substituted with chloro groups at specific positions, which contributes to its distinct reactivity and biological potential.
The structural motif of 2-Chloro-6-(2,4-dichlorophenyl)isonicotinic acid (CAS No. 925005-19-2) positions it as a versatile scaffold for drug discovery and medicinal chemistry innovation. The presence of multiple chloro substituents enhances its ability to interact with biological targets, making it an attractive molecule for designing novel therapeutic agents. Recent studies have highlighted the compound's role in modulating enzyme activity and cellular pathways, particularly in the context of inflammatory and metabolic disorders. Its dual functionality as both an electrophile and a bioisostere allows for diverse chemical modifications, enabling researchers to tailor its properties for specific biological outcomes.
In the realm of medicinal chemistry, 2-Chloro-6-(2,4-dichlorophenyl)isonicotinic acid has been explored as a precursor in the synthesis of small-molecule inhibitors targeting key enzymes involved in disease pathways. For instance, derivatives of this compound have shown efficacy in inhibiting Janus kinases (JAKs), which are critical mediators of immune responses. The chloro substituents at the 2- and 4-positions on the phenyl ring contribute to strong binding interactions with protein targets, enhancing the compound's pharmacological activity. Furthermore, the isonicotinic acid moiety is well-known for its structural similarity to nicotinamide, a cofactor in essential metabolic processes, which may underpin some of its biological effects.
Recent advancements in computational chemistry have facilitated the rational design of 2-Chloro-6-(2,4-dichlorophenyl)isonicotinic acid derivatives with improved pharmacokinetic profiles. Molecular docking studies have revealed that this compound can effectively bind to active sites of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in pain and inflammation. The ability to fine-tune its structure has led to the development of novel analogs with enhanced selectivity and reduced toxicity. These findings underscore the compound's potential as a lead molecule for developing next-generation therapeutics.
The synthesis of 2-Chloro-6-(2,4-dichlorophenyl)isonicotinic acid (CAS No. 925005-19-2) involves multi-step organic reactions that highlight its synthetic accessibility while maintaining high purity standards. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and regioselective chlorination techniques, have been employed to construct its complex framework efficiently. These synthetic strategies not only ensure scalability but also allow for the introduction of diverse functional groups, expanding the compound's utility in drug development pipelines.
From a biochemical perspective, 2-Chloro-6-(2,4-dichlorophenyl)isonicotinic acid has been investigated for its interactions with nucleic acids and protein-DNA complexes. Its ability to form stable adducts with biomolecules suggests potential applications in gene regulation and epigenetic modulation. Preliminary experiments have demonstrated that certain derivatives can inhibit DNA methyltransferases, enzymes that play a crucial role in maintaining genomic stability. This opens up avenues for exploring its use in anticancer therapies targeting epigenetic dysregulation.
The growing interest in 2-Chloro-6-(2,4-dichlorophenyl)isonicotinic acid (CAS No. 925005-19-2) is also driven by its environmental stability and compatibility with green chemistry principles. Efforts are underway to develop sustainable synthetic routes that minimize waste generation and energy consumption. These initiatives align with global trends toward greener pharmaceutical manufacturing processes while maintaining stringent quality control measures.
In conclusion, 2-Chloro-6-(2,4-dichlorophenyl)isonicotinic acid represents a compelling example of how structural innovation can yield biologically active compounds with significant therapeutic potential. Its unique chemical properties make it a valuable tool for researchers exploring new frontiers in chemical biology and drug discovery. As our understanding of molecular interactions continues to evolve, compounds like this will undoubtedly play a pivotal role in shaping the future of medicine.
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